Phosphonic acid, (1-methyl-2-oxopropyl)-, dimethyl ester
Overview
Description
Phosphonic acid, (1-methyl-2-oxopropyl)-, dimethyl ester is an organophosphorus compound with the molecular formula C6H13O4P. This compound is known for its applications in various fields, including chemistry, biology, and industry. It is characterized by the presence of a phosphonic acid group attached to a 1-methyl-2-oxopropyl moiety, with two methyl ester groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphonic acid, (1-methyl-2-oxopropyl)-, dimethyl ester can be synthesized through several methods. One common approach involves the reaction of dimethyl phosphite with an appropriate ketone, such as acetone, under acidic conditions. The reaction typically proceeds as follows:
(CH3O)2P(O)H+CH3COCH3→C6H13O4P+H2O
The reaction is usually carried out in the presence of a catalyst, such as hydrochloric acid, at a controlled temperature to ensure optimal yield.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The process is optimized for high yield and purity, often involving purification steps such as distillation or crystallization to remove impurities.
Chemical Reactions Analysis
Types of Reactions
Phosphonic acid, (1-methyl-2-oxopropyl)-, dimethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used to substitute the ester groups.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted phosphonic acid esters.
Scientific Research Applications
Phosphonic acid, (1-methyl-2-oxopropyl)-, dimethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in metabolic pathways.
Medicine: Explored for its potential therapeutic applications, including as an antiviral or anticancer agent.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of phosphonic acid, (1-methyl-2-oxopropyl)-, dimethyl ester involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can affect various biochemical pathways, leading to its observed effects in biological systems.
Comparison with Similar Compounds
Phosphonic acid, (1-methyl-2-oxopropyl)-, dimethyl ester can be compared with other similar compounds, such as:
Phosphonic acid, (phenylmethyl)-, diethyl ester: This compound has a phenylmethyl group instead of a 1-methyl-2-oxopropyl group, leading to different chemical properties and applications.
Phosphonic acid, (1-methyl-2-oxo-3-phenylpropyl)-, diethyl ester: This compound has a phenyl group attached to the propyl chain, which can influence its reactivity and biological activity.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
3-dimethoxyphosphorylbutan-2-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13O4P/c1-5(7)6(2)11(8,9-3)10-4/h6H,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUXQYSJXFNVPTM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C)P(=O)(OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13O4P | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30454214 | |
Record name | Phosphonic acid, (1-methyl-2-oxopropyl)-, dimethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30454214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62269-22-1 | |
Record name | Phosphonic acid, (1-methyl-2-oxopropyl)-, dimethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30454214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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